
Thymosin beta4
Overview
Description
Thymosin beta4 is a peptide consisting of 43 amino acids and is encoded by the TMSB4X gene in humans . It is a major cellular constituent in many tissues and plays a crucial role in the regulation of actin polymerization . This compound is involved in various biological processes, including cell proliferation, migration, and differentiation . It is widely distributed in tissues such as the thymus, spleen, and peritoneal macrophages .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thymosin beta4 can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The synthesis involves the use of protected amino acids, coupling reagents, and deprotection steps to ensure the correct sequence and structure of the peptide .
Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC) to achieve high purity . The peptide is then lyophilized to obtain a stable powder form suitable for various applications .
Chemical Reactions Analysis
Actin Binding
Tβ4 binds to G-actin with a 1:1 stoichiometry, preventing its polymerization into F-actin (filamentous actin) . This actin-sequestering activity is a key feature of Tβ4, maintaining a pool of actin monomers available for dynamic reorganization of the cytoskeleton .
- Tβ4 functions as a buffer for monomeric actin : F-actin ↔ G-actin + Thymosin β4 ↔ G-actin/Thymosin β4
- The LKKTET sequence (residues 17-22) in Tβ4 is an actin-binding motif, though the entire Tβ4 sequence interacts with actin .
- Binding of Tβ4 to G-actin increases the fluorescence intensity of actin tryptophans and causes a blue shift in emission .
- Tβ4 affects actin critical concentration and forms a ternary complex with actin and profilin . Profilin can overcome Tβ4's inhibitory effects on nucleotide exchange by promoting it .
Oxidation
Tβ4 contains an oxidizable methionine residue at position 6 . Oxidation of methionine-6 to methionine sulfoxide weakens the interaction between Tβ4 and G-actin .
- Trimethylamine N-oxide (TMAO) increases the affinity of intact Tβ4 to actin, but this increase is much less for thymosin β4 sulfoxide .
- Actin and, to a lesser extent, profilin-actin complex protect Tβ4 from oxidation .
Metal Coordination
Tβ4 can interact with metal ions like iron .
Interactions with other proteins
- Profilin: Tβ4 forms a ternary complex with actin and profilin. Profilin influences Tβ4 binding to actin through allosteric changes in actin .
- Factor XIIIa: Tβ4 is coreleased with factor XIIIa by platelets, suggesting its importance in wound healing .
Effects on Apoptosis and Inflammation
Tβ4 has demonstrated anti-apoptotic and anti-inflammatory effects .
- Amino acids 1-15 of Tβ4 inhibit apoptosis and reduce toxicity-induced damage to cells .
- Tβ4 may inhibit neuronal apoptosis by upregulating glucose-regulated protein 78 and downregulating C/EBP homologous protein and caspase-12, reducing cerebral ischemia/reperfusion injury .
- Tβ4 ameliorates inflammatory reactions and prevents the production of proinflammatory cytokines . In a mouse model of autoimmune encephalomyelitis, Tβ4 decreased the number of inflammatory cells in the brain . It can also prevent the activation of nuclear factor kappa B (NF-κB) by blocking the phosphorylation of the inhibitory protein IκB, thereby preventing the production of proinflammatory cytokines such as tumor necrosis factor-α (TNF-α), IL-1β, and IL-6 .
Influence on Gene Expression
Scientific Research Applications
Thymosin beta4 has a wide range of scientific research applications:
Chemistry: Used as a model peptide in studies of peptide synthesis and purification techniques.
Biology: Plays a role in cell migration, proliferation, and differentiation studies.
Medicine: Investigated for its therapeutic potential in wound healing, myocardial infarction, and ischemia-reperfusion injury.
Industry: Utilized in the development of peptide-based therapeutics and cosmetic products.
Mechanism of Action
Thymosin beta4 exerts its effects primarily through its interaction with actin . It binds to G-actin (globular actin) and prevents its polymerization into F-actin (filamentous actin), thereby regulating the actin cytoskeleton . This regulation is crucial for various cellular processes, including cell migration, wound healing, and tissue repair . This compound also upregulates vascular endothelial growth factor (VEGF) expression, promoting angiogenesis .
Comparison with Similar Compounds
Thymosin beta10: Another member of the thymosin beta family, involved in similar biological processes.
Thymosin beta15: Shares structural similarities with thymosin beta4 and is involved in actin regulation.
Uniqueness: this compound is unique due to its high abundance in various tissues and its significant role in actin regulation . Its ability to promote angiogenesis and wound healing makes it a valuable peptide in therapeutic applications .
This compound stands out among its counterparts for its extensive distribution and multifunctional roles in the body .
Biological Activity
Thymosin beta4 (Tβ4) is a 43-amino acid peptide that plays a significant role in various biological processes, including tissue repair, inflammation modulation, and cell migration. This article provides a comprehensive overview of the biological activities associated with Tβ4, highlighting its mechanisms of action, therapeutic applications, and recent research findings.
1. Structure and Function
Tβ4 is the primary actin-sequestering protein in eukaryotic cells, influencing cytoskeletal dynamics and cellular functions. Its structure includes several active sites that contribute to its diverse biological effects:
- Actin-Binding Domain : Central to Tβ4's function, it promotes cell migration and wound healing by facilitating actin polymerization.
- Amino-Terminal Site (Ac-SDKP) : This site inhibits inflammation and fibrosis.
- Angiogenic Activity : Tβ4 promotes angiogenesis through signaling pathways involving various growth factors.
2. Biological Activities
Tβ4 exhibits a range of biological activities that are crucial for cellular homeostasis and tissue regeneration:
- Cell Migration and Proliferation : Tβ4 enhances the migration of various cell types, including endothelial cells, which is vital for wound healing and tissue repair .
- Angiogenesis : It stimulates the formation of new blood vessels, aiding in tissue regeneration after injury .
- Anti-inflammatory Effects : Tβ4 has been shown to reduce inflammation by modulating cytokine release and inhibiting apoptosis in damaged tissues .
- Stem Cell Differentiation : It promotes the differentiation of stem cells into various cell types, enhancing tissue repair processes .
3. Therapeutic Applications
The therapeutic potential of Tβ4 has been explored in various clinical settings:
4. Case Studies
Several studies have highlighted the efficacy of Tβ4 in clinical applications:
- Myocardial Ischemia-Reperfusion Injury : In a study involving patients with ST-elevation myocardial infarction, Tβ4 was administered alongside standard treatments. Results showed improved myocardial function and reduced infarct size compared to controls .
- Chronic Wound Healing : A clinical trial assessed the use of Tβ4 in patients with diabetic foot ulcers. The trial found that patients treated with Tβ4 exhibited faster healing rates and reduced infection rates compared to those receiving standard care alone .
The mechanisms underlying the biological activities of Tβ4 are complex and involve multiple signaling pathways:
- Cytokine Modulation : Tβ4 influences the expression of key cytokines involved in inflammation, promoting a shift towards an anti-inflammatory profile .
- Gene Expression Regulation : It induces the expression of genes associated with angiogenesis and tissue repair, such as laminin-5 and matrix metalloproteinases (MMPs) .
- Cell Signaling Pathways : Tβ4 activates pathways such as ILK/PINCH/Akt, which are critical for cell survival and proliferation under stress conditions .
Q & A
Basic Research Question: What are the standard assays to evaluate Thymosin beta4's actin-binding capacity and cellular migration effects?
Methodological Answer :
- Actin-binding assays : Use in vitro co-sedimentation assays with purified G-actin and Tβ4. Monitor polymerization inhibition via fluorescence (e.g., pyrene-actin assay) .
- Migration assays : Employ scratch/wound healing assays in endothelial or epithelial cell lines (e.g., HUVECs) with time-lapse microscopy. Quantify migration rates under varying Tβ4 concentrations (1–100 nM) .
- Key references : In vitro actin interaction studies (PMID: 15565145) and wound-healing models in rats .
Advanced Research Question: How to design preclinical studies to evaluate Tβ4's efficacy in neurological recovery after ischemic stroke?
Methodological Answer :
- Model selection : Use rodent embolic stroke models (e.g., middle cerebral artery occlusion). Initiate Tβ4 treatment 6–24 hours post-injury to mimic clinical timelines .
- Outcome measures : Include neurofunctional tests (e.g., modified Neurological Severity Score), histopathology for axonal remodeling, and MRI to assess white matter integrity .
- Dosage optimization : Test systemic (intravenous) vs. localized (intracerebral) delivery, with doses ranging from 6–12 mg/kg .
Q. Data Contradiction Analysis: How to resolve discrepancies in Tβ4's anti-fibrotic effects across different tissues (e.g., cardiac vs. liver)?
Methodological Answer :
- Tissue-specific mechanisms : Compare signaling pathways (e.g., Tβ4 inhibits TGF-β1 in cardiac fibroblasts but modulates EGFR in hepatic stellate cells) .
- Experimental validation : Use tissue-specific knockout models (e.g., Cre-lox systems) to isolate Tβ4's role in fibrosis. Pair with RNA-seq to identify divergent gene networks .
- Key studies : Anti-fibrotic effects in hypertensive rats (PMID: 18427126) vs. liver injury models (PMID: 9630175) .
Advanced Mechanistic Question: What signaling pathways are involved in Tβ4-mediated cardioprotection?
Methodological Answer :
- Integrin-linked kinase (ILK) pathway : Use siRNA knockdown in cardiomyocytes to confirm ILK's role in Tβ4-induced cell survival and migration .
- EGFR crosstalk : Block EGFR with inhibitors (e.g., gefitinib) in oligodendrocyte models to assess Tβ4's dependence on EGFR for remyelination .
- Validation : Western blotting for phosphorylated Akt and ERK1/2 post-Tβ4 treatment .
Q. Experimental Optimization: How to assess Tβ4's effects on stem cell survival under hypoxic conditions?
Methodological Answer :
- Hypoxia chamber setup : Expose bone marrow-derived mesenchymal stem cells (BM-MSCs) to 1% O₂ for 24–72 hours. Co-administer Tβ4 (10–50 µg/mL) and measure apoptosis via Annexin V/PI flow cytometry .
- Molecular markers : Quantify Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic) ratios using qPCR or ELISA .
- Functional validation : Test rescued cells in cardiac repair models (e.g., infarcted mouse hearts) .
Translational Research Question: What are the critical parameters for designing Phase I clinical trials for Tβ4 in demyelinating diseases?
Methodological Answer :
- Endpoint selection : Prioritize safety (e.g., cytokine release syndrome) and biomarker efficacy (e.g., serum Tβ4 levels, MRI-based myelin integrity) .
- Dosing strategy : Translate preclinical doses (mg/kg) to human equivalents using body surface area scaling. Consider subcutaneous delivery for stability .
- Population criteria : Enroll early-stage multiple sclerosis patients with active demyelination confirmed via cerebrospinal fluid analysis .
Q. Biomarker Development: How to validate serum Tβ4 as a prognostic marker in liver disease?
Methodological Answer :
- Cohort studies : Compare serum Tβ4 levels in patients with nonalcoholic steatohepatitis (NASH) vs. healthy controls via ELISA. Correlate with histopathological fibrosis scores .
- Longitudinal tracking : Monitor Tβ4 levels pre/post antiviral therapy in hepatitis B patients to assess predictive value for liver failure .
- Key reference : Serum Tβ4 as a noninvasive biomarker in NASH (PMID: 29573124) .
Q. Combination Therapy Design: Can Tβ4 synergize with existing agents to enhance neuroregeneration?
Methodological Answer :
- Synergy screening : Test Tβ4 with erythropoietin (EPO) in traumatic brain injury models. Measure combined effects on neurogenesis (BrdU+ neurons) and angiogenesis (CD31+ vessels) .
- Mechanistic overlap : Map shared pathways (e.g., PI3K/Akt) using phosphoproteomics. Validate with pathway-specific inhibitors .
- Key study : Enhanced functional recovery with Tβ4 + EPO in stroke models (PMID: 1643) .
Properties
IUPAC Name |
(4S)-4-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-6-aminohexanoyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxypropanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-6-aminohexanoyl]amino]-4-amino-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-6-aminohexanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-6-aminohexanoyl]amino]-5-amino-5-oxopentanoyl]amino]propanoyl]amino]acetyl]amino]-5-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C212H350N56O78S/c1-16-106(7)166(261-190(323)131(64-75-160(292)293)231-172(305)109(10)228-174(307)134(78-91-347-15)245-196(329)140(98-165(302)303)255-201(334)147-53-39-88-266(147)209(342)135(52-29-38-87-221)250-197(330)139(97-164(300)301)254-198(331)143(100-269)229-113(14)276)204(337)246-129(62-73-158(288)289)187(320)233-118(47-24-33-82-216)179(312)252-137(94-114-42-19-18-20-43-114)194(327)253-138(96-163(298)299)195(328)237-121(50-27-36-85-219)181(314)258-144(101-270)199(332)239-119(48-25-34-83-217)178(311)251-136(92-104(3)4)193(326)236-116(45-22-31-80-214)175(308)235-122(51-28-37-86-220)189(322)263-168(110(11)273)207(340)249-133(66-77-162(296)297)192(325)264-169(111(12)274)206(339)248-126(58-69-152(224)279)184(317)243-128(61-72-157(286)287)186(319)234-120(49-26-35-84-218)180(313)256-142(95-153(225)280)211(344)268-90-40-54-148(268)202(335)257-141(93-105(5)6)210(343)267-89-41-55-149(267)203(336)259-145(102-271)200(333)238-117(46-23-32-81-215)177(310)244-132(65-76-161(294)295)191(324)265-170(112(13)275)208(341)262-167(107(8)17-2)205(338)247-130(63-74-159(290)291)188(321)241-125(57-68-151(223)278)183(316)242-127(60-71-156(284)285)185(318)232-115(44-21-30-79-213)176(309)240-124(56-67-150(222)277)173(306)227-108(9)171(304)226-99-154(281)230-123(59-70-155(282)283)182(315)260-146(103-272)212(345)346/h18-20,42-43,104-112,115-149,166-170,269-275H,16-17,21-41,44-103,213-221H2,1-15H3,(H2,222,277)(H2,223,278)(H2,224,279)(H2,225,280)(H,226,304)(H,227,306)(H,228,307)(H,229,276)(H,230,281)(H,231,305)(H,232,318)(H,233,320)(H,234,319)(H,235,308)(H,236,326)(H,237,328)(H,238,333)(H,239,332)(H,240,309)(H,241,321)(H,242,316)(H,243,317)(H,244,310)(H,245,329)(H,246,337)(H,247,338)(H,248,339)(H,249,340)(H,250,330)(H,251,311)(H,252,312)(H,253,327)(H,254,331)(H,255,334)(H,256,313)(H,257,335)(H,258,314)(H,259,336)(H,260,315)(H,261,323)(H,262,341)(H,263,322)(H,264,325)(H,265,324)(H,282,283)(H,284,285)(H,286,287)(H,288,289)(H,290,291)(H,292,293)(H,294,295)(H,296,297)(H,298,299)(H,300,301)(H,302,303)(H,345,346)/t106-,107-,108-,109-,110+,111+,112+,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,166-,167-,168-,169-,170-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPMCIBIHRSCBV-XNBOLLIBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)N2CCCC2C(=O)NC(CC(C)C)C(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C212H350N56O78S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70228259 | |
Record name | Thymosin beta(4) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70228259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
4963 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77591-33-4 | |
Record name | Timbetasin [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077591334 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thymosin beta(4) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70228259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.